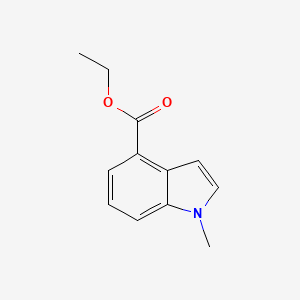

![molecular formula C9H15N3 B2822836 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole CAS No. 2165740-80-5](/img/structure/B2822836.png)

1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is a chemical compound with the molecular formula C9H15N3 . It is a derivative of pyrazole, a 5-membered heterocycle containing two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The specific synthesis process for “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is not explicitly mentioned in the available sources.Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” are not explicitly mentioned in the available sources.Scientific Research Applications

Photoreactions and Proton Transfer

1-Methyl-5-[[pyrrolidin-2-yl]methyl]pyrazole derivatives exhibit photoreactions and proton transfers. Compounds like 2-(1H-pyrazol-5-yl)pyridines show photoreactions, including excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), as well as solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are crucial for understanding molecular behaviors under various conditions (Vetokhina et al., 2012).

Crystal Structure and Computational Studies

Studies on pyrazole derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester provide insights into molecular structures, crystallography, and computational chemistry. This research enables a deep understanding of molecular arrangements and their thermodynamic properties, offering a foundation for further drug design and material science applications (Shen et al., 2012).

Ligand Chemistry and Color Tuning

1-Methyl-5-[[pyrrolidin-2-yl]methyl]pyrazole compounds serve as ligands in color-tuning applications. For example, heteroleptic mononuclear cyclometalated complexes involving these compounds exhibit a wide range of redox and emission properties, which are vital for applications in light-emitting devices and biological labeling (Stagni et al., 2008).

Synthesis of Optically Active Ligands

The synthesis of novel optically active ligands involving 1-Methyl-5-[[pyrrolidin-2-yl]methyl]pyrazole compounds is crucial in the field of chiral chemistry. These ligands can be used in various regioselective syntheses, contributing to advancements in pharmaceuticals and materials science (Kowalczyk & Skarżewski, 2005).

properties

IUPAC Name |

1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOYNKBMEFLVJT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C[C@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2822754.png)

![Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B2822755.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822756.png)

![4-(Dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazine-2-carboxylic acid](/img/structure/B2822759.png)

![1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile](/img/structure/B2822763.png)

![5-Chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2822771.png)

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)

![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)

![2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2822774.png)

![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)